[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate
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Overview
Description
Dtxsid001004754 is a natural product found in Fusarium sporotrichioides with data available.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One study discusses the optical resolution, catalyst systems, and derivatives of a related compound, focusing on its synthetic process and olfactory properties. This highlights the importance of stereochemistry and catalyst choice in synthesizing complex organic molecules with specific desired properties (Kraft & Gallo, 2004).
Another research explores the unexpected tethering in the synthesis of methyl-substituted acetyl-1-oxaspiro[4.5]decanes, revealing novel woody–ambery odorants with improved bioavailability. This study emphasizes the unpredictability and challenges in organic synthesis, especially when targeting molecules with specific sensory properties (Kraft & Popaj, 2008).
Additionally, a paper on asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates via double Diels-Alder addition showcases advanced techniques in achieving high stereocontrol during the synthesis of complex molecules, which could be pivotal for developing pharmaceuticals and materials (Marchionni & Vogel, 2001).
Applications in Biological Research
Research on butyrolactones and diketopiperazines from marine microbes that exhibit inhibition effects on dengue virus type 2 replication underscores the potential of complex organic molecules in therapeutic applications, highlighting the importance of natural products in discovering new drugs (Lin et al., 2016).
properties
Product Name |
[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate |
---|---|
Molecular Formula |
C24H34O10 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C24H34O10/c1-12-7-16-23(10-30-13(2)25,8-15(12)33-17(27)9-21(4,5)29)22(6)19(32-14(3)26)18(28)20(34-16)24(22)11-31-24/h7,15-16,18-20,28-29H,8-11H2,1-6H3/t15-,16+,18+,19+,20+,22?,23+,24?/m0/s1 |
InChI Key |
MLDQZNYFEGLVAS-IAQSYKHTSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)(C)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)(C)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
synonyms |
3'-hydroxy-T-2 toxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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